tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate

Catalog No.
S12332597
CAS No.
M.F
C13H21NO2
M. Wt
223.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-car...

Product Name

tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate

IUPAC Name

tert-butyl 7-methylidene-5-azaspiro[3.4]octane-5-carboxylate

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C13H21NO2/c1-10-8-13(6-5-7-13)14(9-10)11(15)16-12(2,3)4/h1,5-9H2,2-4H3

InChI Key

YAKKLNKWNZYYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC12CCC2

Tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyl group, a methylene bridge, and an azaspiro framework, which contributes to its distinct chemical properties. Its molecular formula is C13H21NO2C_{13}H_{21}NO_2 with a molar mass of approximately 223.31 g/mol. The presence of the azaspiro system imparts interesting steric and electronic properties, making it a subject of study in various chemical and pharmaceutical applications.

The chemical reactivity of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can be attributed to its functional groups. It can undergo several types of reactions, including:

  • Nucleophilic substitutions: The carboxylate group can participate in nucleophilic attack, allowing for the introduction of various substituents.
  • Cyclization reactions: The spirocyclic structure can facilitate ring-opening or rearrangement reactions under specific conditions.
  • Hydrolysis: In the presence of water and acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry.

Research indicates that compounds with similar structural frameworks exhibit significant biological activities, including:

  • Antimicrobial effects: Some derivatives have shown promise as antibacterial agents.
  • Antitumor properties: Certain azaspiro compounds have been investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.
  • Neurological effects: There is emerging interest in the modulation of neurotransmitter systems by such compounds, potentially leading to applications in treating neurological disorders.

The synthesis of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate can be approached through various methods:

  • Annulation strategies: Utilizing cyclization techniques that involve the formation of the spirocyclic structure from simpler precursors.
  • Functional group transformations: Starting from readily available azaspiro compounds, modifications such as alkylation or acylation can lead to the desired derivative.
  • Multi-step synthetic routes: Employing a combination of reactions, including nucleophilic substitutions and cyclizations, to construct the complex structure efficiently.

These methods often leverage established organic synthesis techniques to achieve high yields with minimal purification steps .

Tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate has potential applications in several fields:

  • Pharmaceutical development: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery programs targeting various diseases.
  • Chemical research: It can be used as a building block in organic synthesis, particularly in creating more complex molecules.
  • Material science: The compound's properties could lend themselves to applications in developing new materials with specific functionalities.

Interaction studies involving tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate are essential for understanding its behavior in biological systems:

  • Protein binding assays: Evaluating how well the compound interacts with target proteins can provide insights into its mechanism of action.
  • Receptor binding studies: Investigating interactions with neurotransmitter receptors may reveal potential therapeutic effects on neurological pathways.

These studies are critical for assessing the compound's viability as a therapeutic agent .

Tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate shares structural similarities with several other compounds within the azaspiro family:

Compound NameMolecular FormulaUnique Features
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octaneC11H19NO4Contains an oxo group enhancing polarity
Tert-butyl 5-hydroxy-2-azaspiro[3.4]octaneC12H21NO3Features a hydroxyl group providing different reactivity
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octaneC12H20N2O2Incorporates an amino group potentially enhancing biological activity

The uniqueness of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate lies in its methylene bridge and specific carboxylate functionality, which may influence its reactivity and biological profile compared to these similar compounds .

Annulation Strategies for Spirocyclic Core Construction

The spirocyclic core of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate is typically constructed via annulation reactions that simultaneously form the five- and four-membered rings. Two predominant strategies dominate this process: cyclopentane ring annulation and four-membered ring annulation.

Cyclopentane Ring Annulation involves the formation of the five-membered ring first, followed by closure of the four-membered ring. This method often employs intramolecular cyclization of α,ω-dihaloalkanes or dilithio reagents around a central carbon atom. For example, dialkylation of a tert-butyl-protected amine intermediate with 1,3-dibromopropane under basic conditions can yield the spirocyclic framework. However, steric hindrance from the tert-butyl group often necessitates elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

Four-Membered Ring Annulation prioritizes the formation of the smaller ring, leveraging strained intermediates to drive reactivity. Nickel-catalyzed enantioselective spirocyclization, as demonstrated in lactone systems, offers a promising route. Here, a nickel complex facilitates intramolecular addition of a lactone enolate to an aryl nitrile, forming the four-membered ring with high enantioselectivity (up to 90% ee). While this method is efficient for 7-membered rings, adaptations for smaller spirocycles require careful ligand selection (e.g., SL-M009–1) to mitigate side reactions like decarboxylation.

Annulation StrategyKey Reagents/ConditionsYield (%)Enantioselectivity (% ee)
Cyclopentane-first1,3-Dibromopropane, KOtBu, DMF, 80°C65–72N/A
Four-membered-firstNi(cod)₂, SL-M009–1, Toluene, 40°C54–8478–86

Protecting Group Optimization in Azaspiro[3.4]octane Derivatives

The tert-butyl carbamate (Boc) group is universally employed to protect the nitrogen atom in 5-azaspiro[3.4]octane derivatives due to its stability under basic and nucleophilic conditions. Its bulkiness minimizes undesired side reactions during annulation, while its acid-labile nature allows for facile deprotection post-synthesis. Alternatives like benzyl (Bn) or allyloxycarbonyl (Alloc) groups have been explored but are less effective. For instance, benzyl groups undergo premature hydrogenolysis during catalytic hydrogenation steps, while Alloc groups require toxic palladium catalysts for removal.

Comparative studies highlight the Boc group’s superiority in multi-step syntheses. In a representative pathway, Boc-protected intermediates exhibited <5% deprotection during cyclization at pH 9–11, whereas Alloc-protected analogs degraded by 20–30% under identical conditions.

Comparative Analysis of Cyclopentane vs. Four-Membered Ring Annulation Routes

The choice between cyclopentane-first and four-membered-first annulation hinges on yield, enantioselectivity, and operational simplicity.

  • Cyclopentane-First Route:

    • Advantages: Utilizes inexpensive reagents (e.g., dihaloalkanes) and straightforward conditions.
    • Limitations: Moderate yields (65–72%) and racemic products unless chiral auxiliaries are introduced.
  • Four-Membered-First Route:

    • Advantages: High enantioselectivity (78–86% ee) and compatibility with functionalized substrates (e.g., aryl chlorides, esters).
    • Limitations: Requires expensive nickel catalysts and ligand systems (e.g., SL-M009–1), with yields sensitive to solvent choice (toluene > THF).
ParameterCyclopentane-First RouteFour-Membered-First Route
Average Yield68%69%
EnantioselectivityNot applicable82% ee
Purification ComplexityModerateHigh
ScalabilityHighModerate

Scalability Challenges in Multi-Step Synthetic Pathways

Scalability is hindered by three primary factors: catalyst cost, purification demands, and reproducibility of stereochemical outcomes.

  • Catalyst Cost: Nickel-catalyzed routes require 5–10 mol% Ni(cod)₂ and chiral ligands, increasing production costs by ~30% compared to non-catalytic methods. Recycling catalysts via biphasic systems (e.g., water/toluene) remains experimental.
  • Purification: Chromatography is frequently needed to separate spirocyclic products from regioisomers (e.g., 6- vs. 7-membered rings). Continuous flow crystallization has been proposed to mitigate this.
  • Stereochemical Control: Enantioselectivity varies with ring size (50–90% ee), necessitating rigorous optimization for each substrate. Machine learning models are being explored to predict ligand performance across diverse systems.

Spirocyclic Scaffolds as Conformational Restriction Tools

Spirocyclic architectures, such as those found in tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate, play a critical role in modulating molecular conformation through steric and electronic effects. The spirocyclic system imposes rigidity, reducing rotational freedom and enforcing specific spatial arrangements that enhance target specificity in drug-receptor interactions [5]. For example, spirocyclohexyl nitroxides exhibit improved stability in reducing environments through conformational tuning, a principle applicable to this compound’s design [5].

Conformational Biasing in Drug Design

The 5-azaspiro[3.4]octane core restricts the nitrogen atom’s lone pairs to defined spatial orientations, potentially mimicking endogenous ligands. This restriction reduces entropic penalties during ligand-receptor binding, a strategy observed in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [5]. Comparative studies of spirocyclic vs. non-spirocyclic analogs reveal enhanced binding affinities in the former due to reduced conformational entropy [5].

Steric Shielding and Metabolic Stability

The tert-butyl group and spirocyclic framework act synergistically to shield reactive sites, prolonging systemic half-life. For instance, the tert-butoxycarbonyl (Boc) moiety protects the amine until targeted deprotection, while the spirocyclic structure resists metabolic degradation through reduced accessibility to cytochrome P450 enzymes [6].

CompoundConformational StateStability Enhancement
Spirocyclohexyl nitroxideClosed3x reduction resistance [5]
Spiropyrrolidinyl nitroxideSemi-openModerate stability [5]
5-Azaspiro[3.4]octaneRigid spirocyclicEnhanced receptor binding

Tert-Butoxycarbonyl (Boc) Deprotection Strategies for Functionalization

The Boc group enables precise control over amine reactivity, a cornerstone in synthesizing bioactive derivatives. Deprotection methods vary in efficiency and selectivity, with acidic conditions dominating practical applications:

Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for Boc removal. TFA achieves rapid deprotection (minutes to hours) in dichloromethane or ethyl acetate, while HCl in dioxane offers milder conditions for acid-sensitive substrates [6] [7]. Solid acid catalysts like sulfonic acid-functionalized resins enable continuous-flow deprotection, reducing reaction times and improving scalability [7].

Deprotection MethodConditionsEfficiencyReferences
TFA in DCMRT, 1–2 hoursHigh [6] [7]
HCl in dioxane40°C, 4–6 hoursModerate [6]
Solid acid catalystTHF, flow reactor, 25–50°CHigh [7]

Base-Mediated Deprotection

Sodium hydroxide or bicarbonate can cleave Boc groups under basic conditions, though this is less common due to competing side reactions. This method is reserved for substrates requiring mild deprotection [6].

Applications in Sigma-1 Receptor Antagonist Development

The spirocyclic scaffold’s conformational rigidity aligns with the structural requirements of sigma-1 receptor antagonists. Sigma-1 receptors regulate neuroplasticity and are implicated in neurodegenerative diseases; antagonists often feature nitrogen-containing heterocycles with constrained geometries .

Structural Mimicry of Natural Ligands

The 5-azaspiro[3.4]octane core mimics the piperidine-like motifs found in endogenous sigma-1 ligands, such as neurosteroids. The tert-butyl ester enhances lipophilicity, facilitating blood-brain barrier penetration, while the methylene group at position 7 allows for further functionalization to optimize pharmacokinetic properties .

SAR Studies and Derivative Synthesis

Post-deprotection, the free amine enables diversification via reductive amination, acylation, or cross-coupling reactions. For example, introducing fluorine or chlorine substituents at the methylene position could modulate receptor affinity and selectivity [4].

Density functional theory calculations have emerged as the predominant computational approach for investigating the mechanistic pathways of spiro compound formation. The spiroannulation reactions leading to azaspiro[3.4]octane scaffolds involve complex multi-step processes that require detailed computational analysis to elucidate the preferred reaction coordinates [1].

Methodological Framework and Computational Parameters

The most widely employed computational protocol for spiroannulation studies utilizes the B3LYP hybrid functional in combination with the 6-31+G basis set, which provides an optimal balance between computational efficiency and accuracy for organic systems containing nitrogen heterocycles [2] [3]. This triple-hybrid DFT approach has been systematically validated for spirocyclic systems and demonstrates excellent agreement with experimental observations [4].

For tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate specifically, the computational studies reveal that the spiroannulation process proceeds through multiple mechanistic pathways, with the preferred route determined by the relative stability of various intermediates [2]. The calculations indicate that the rate-determining step involves carbon-carbon bond formation at the spiro center, featuring activation barriers typically ranging from 23.9 to 32.4 kcal·mol⁻¹ depending on the specific substitution pattern [1] [5].

Energy Surface Analysis and Reaction Coordinates

Comprehensive potential energy surface scans for azaspiro compound formation demonstrate that the reaction pathway involves initial cyclization followed by spiro-center formation [6]. The computational investigations reveal that the thermodynamic stability of different conformers plays a crucial role in determining product selectivity, with energy differences between competing pathways often exceeding 10 kcal·mol⁻¹ [7].

The density functional theory studies consistently show that electron-withdrawing groups, particularly the tert-butyl carboxylate functionality, significantly stabilize the transition states through electronic effects [8]. This stabilization contributes to the feasibility of the spiroannulation process under mild reaction conditions.

Computational ParameterValueReference
FunctionalB3LYP [1] [4]
Basis Set6-31+G** [2] [3]
Activation Barrier23.9-32.4 kcal·mol⁻¹ [1] [5]
Reaction Exothermicity-11.5 to -18.2 kcal·mol⁻¹ [7] [9]

Transition State Analysis in Multicomponent Synthesis

Multicomponent reactions represent a particularly efficient approach for constructing spirocyclic scaffolds, and computational analysis of the corresponding transition states provides crucial insights into reaction mechanisms [2]. The formation of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate through multicomponent pathways involves sequential bond-forming processes that can be analyzed through detailed transition state calculations.

Transition State Geometries and Electronic Properties

The computational studies reveal that transition states in multicomponent spiroannulation reactions exhibit characteristic geometric features, including partially formed carbon-carbon and carbon-nitrogen bonds [10]. Natural bond orbital analysis of these transition states demonstrates significant charge transfer between reactant fragments, with the azaspiro nitrogen atom serving as a key electron donor during the cyclization process [11].

The most stable transition states for spiroannulation typically feature chair-like conformations with pseudo-axial positioning of bulky substituents to minimize steric interactions [12]. This geometric preference is particularly pronounced for tert-butyl-substituted systems, where the large tert-butyl group adopts orientations that minimize unfavorable steric contacts [13].

Mechanistic Pathways and Selectivity

Detailed analysis of competing transition states reveals that the formation of the azaspiro[3.4]octane core proceeds preferentially through pathways that maximize orbital overlap between the reacting centers [6]. The computational results indicate that the presence of the methylene substituent at the 7-position significantly influences the transition state energetics, lowering activation barriers by approximately 2-4 kcal·mol⁻¹ compared to unsubstituted analogues [5].

The selectivity of multicomponent spiroannulation reactions can be rationalized through transition state analysis, which shows that competing pathways leading to alternative ring systems possess significantly higher activation barriers [2]. This selectivity is enhanced by the conformational constraints imposed by the spirocyclic framework, which restricts the accessible reaction coordinates.

Kinetic and Thermodynamic Considerations

The transition state calculations demonstrate that the multicomponent synthesis of azaspiro compounds is both kinetically and thermodynamically favorable [10]. The computed reaction rates correlate well with experimental observations, with predicted half-lives ranging from 10 to 24 hours at elevated temperatures [1]. These findings support the viability of multicomponent approaches for accessing complex spirocyclic architectures.

Conformational Profiling Using Molecular Dynamics Simulations

Molecular dynamics simulations provide essential insights into the conformational behavior of tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate in solution, revealing the dynamic nature of these spirocyclic systems [12]. The conformational flexibility of azaspiro compounds directly impacts their biological activity and binding properties, making detailed conformational analysis crucial for understanding structure-activity relationships.

Simulation Parameters and Methodological Approach

Contemporary molecular dynamics studies of azaspiro compounds typically employ explicit solvent models with simulation times extending beyond 20 nanoseconds to ensure adequate conformational sampling [14]. The most commonly used force fields for these systems include CHARMm36 and AMBER parameters, which have been specifically optimized for heterocyclic compounds containing nitrogen atoms [15].

Principal component analysis of molecular dynamics trajectories reveals that the conformational space of azaspiro compounds is dominated by two to three principal modes of motion, primarily involving ring puckering and rotation around the spiro center [12]. These conformational changes occur on timescales ranging from picoseconds to nanoseconds, indicating relatively facile interconversion between different conformational states.

Conformational Preferences and Energy Landscapes

The molecular dynamics simulations consistently demonstrate that chair-like conformations represent the most stable arrangements for the azaspiro[3.4]octane core, with energy differences of 2-5 kcal·mol⁻¹ relative to alternative conformations [12]. The presence of the tert-butyl carboxylate group introduces additional conformational constraints, preferentially stabilizing conformations where the bulky substituent adopts equatorial-like positions [16].

Detailed analysis of the conformational energy landscape reveals eight distinct conformational minima for the azaspiro framework, with interconversion barriers typically ranging from 5 to 15 kcal·mol⁻¹ [12]. The methylene substituent at the 7-position introduces additional conformational complexity, contributing to the overall flexibility of the molecular framework.

Solvent Effects and Environmental Influences

The molecular dynamics simulations reveal significant solvent-dependent conformational preferences, with polar solvents stabilizing extended conformations through hydrogen bonding interactions [11]. In aqueous environments, the conformational distribution shifts toward more compact arrangements that minimize unfavorable hydrophobic interactions [14].

The presence of explicit water molecules in the simulation reveals formation of structured hydration shells around the polar carboxylate functionality, with residence times exceeding several nanoseconds [14]. These hydration effects significantly influence the conformational preferences and must be considered when predicting biological activity.

Simulation ParameterValueMethod
Simulation Time20-50 ns [14] [12]
Conformational Minima8 distinct states [12]
Interconversion Barriers5-15 kcal·mol⁻¹ [12]
Hydration Shell Structure2-3 coordination layers [14]

Binding Mode Predictions with Biological Targets

Computational prediction of binding modes for tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate with biological targets provides crucial insights into potential therapeutic applications and mechanism of action [17]. The unique spirocyclic architecture of these compounds offers distinct advantages for protein binding, including reduced conformational entropy and enhanced shape complementarity with biological targets.

Protein-Ligand Docking Studies and Methodology

Contemporary molecular docking studies of azaspiro compounds typically employ ensemble docking approaches that account for both ligand and protein flexibility [18]. The most successful docking protocols utilize ChemScore and GoldScore functions, which have been specifically validated for spirocyclic ligands [19]. These studies consistently demonstrate that azaspiro compounds exhibit preferential binding to proteins containing well-defined hydrophobic cavities [17].

The computational docking results reveal that tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate demonstrates particularly favorable binding interactions with targets containing complementary hydrophobic regions spanning approximately 8-10 Å in diameter [20]. The spirocyclic framework enables the compound to adopt binding poses that maximize hydrophobic contacts while maintaining favorable electrostatic interactions through the carboxylate functionality.

Structure-Activity Relationships and Binding Affinity Predictions

Quantitative structure-activity relationship studies indicate that the binding affinity of azaspiro compounds is strongly correlated with lipophilicity parameters and molecular surface area [21]. The computational models demonstrate excellent predictive accuracy, with correlation coefficients exceeding 0.84 for training sets and 0.64 for independent test sets [21].

The binding mode predictions reveal that the methylene substituent at the 7-position contributes significantly to binding affinity through additional hydrophobic interactions [17]. Computational analysis suggests that this substituent can engage in favorable π-alkyl interactions with aromatic residues in the binding site, contributing an estimated 1-2 kcal·mol⁻¹ to the overall binding energy.

Target Selectivity and Binding Specificity

The computational studies demonstrate that azaspiro compounds exhibit remarkable selectivity for specific protein families, particularly those involved in neurotransmitter signaling and metabolic regulation [22] [23]. The spirocyclic framework provides optimal geometric complementarity with sigma-1 receptors, where the compounds can access previously unrecognized hydrophobic pockets [22].

Detailed analysis of binding modes reveals that the tert-butyl carboxylate group serves as a crucial pharmacophore element, participating in hydrogen bonding networks with polar residues while the spirocyclic core occupies hydrophobic binding regions [17]. This dual interaction profile contributes to both binding affinity and selectivity, as demonstrated by computational free energy calculations.

Pharmacokinetic Property Predictions

In silico ADMET predictions for tert-butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate indicate favorable pharmacokinetic properties, including good oral bioavailability and appropriate lipophilicity [24]. The computational models predict LogP values in the range of 2.5-3.5, suggesting optimal balance between permeability and solubility [25].

The binding mode studies also reveal that azaspiro compounds demonstrate reduced susceptibility to metabolic degradation compared to analogous non-spirocyclic structures, attributed to the conformational constraints imposed by the spirocyclic framework [26]. These predictions support the potential therapeutic utility of this compound class and justify further experimental validation.

Target ClassPredicted AffinityBinding ModeReference
Sigma-1 ReceptorsSub-micromolarHydrophobic pocket [22] [23]
Metabolic EnzymesMicromolarActive site binding [19] [25]
Neurotransmitter TargetsNanomolar rangeAllosteric sites [17] [21]
Cancer-related ProteinsVariableMultiple modes [18] [24]

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

223.157228913 g/mol

Monoisotopic Mass

223.157228913 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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